molecular formula C12H12N2S B14129267 N-Benzylthiophene-2-carboximidamide

N-Benzylthiophene-2-carboximidamide

Cat. No.: B14129267
M. Wt: 216.30 g/mol
InChI Key: WHDFHXQRTIKNEP-UHFFFAOYSA-N
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Description

N-Benzylthiophene-2-carboximidamide is a heterocyclic organic compound featuring a thiophene ring substituted at the 2-position with a carboximidamide group and a benzyl moiety. This compound is of interest in medicinal chemistry for its structural versatility, particularly in targeting enzymes or receptors requiring both aromatic and polar interactions .

Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

N'-benzylthiophene-2-carboximidamide

InChI

InChI=1S/C12H12N2S/c13-12(11-7-4-8-15-11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14)

InChI Key

WHDFHXQRTIKNEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CC=CS2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylthiophene-2-carboximidamide typically involves the reaction of thiophene-2-carboxylic acid with benzylamine under specific conditions. The process may include the use of coupling agents and catalysts to facilitate the formation of the desired product . Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-Benzylthiophene-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives .

Scientific Research Applications

N-Benzylthiophene-2-carboximidamide has several scientific research applications:

Comparison with Similar Compounds

Structural Analog: N-(1H-Benzimidazol-2-yl)-2-thiophenecarboxamide

Key Differences :

  • Substituent : Replaces the benzyl group with a benzimidazole ring (a bicyclic system with two nitrogen atoms).
  • Electronic Effects : The benzimidazole introduces additional π-π stacking capacity and hydrogen-bonding sites via its aromatic nitrogen atoms.
  • Biological Implications: Benzimidazole derivatives are known for antimicrobial and anticancer activities due to their ability to intercalate DNA or inhibit topoisomerases. In contrast, the benzyl group in the target compound may favor interactions with hydrophobic enzyme pockets .

Data Table 1: Structural and Functional Comparison

Property N-Benzylthiophene-2-carboximidamide N-(1H-Benzimidazol-2-yl)-2-thiophenecarboxamide
Core Structure Thiophene + carboximidamide Thiophene + carboxamide
Substituent Benzyl Benzimidazole
Hydrogen Bond Donors 2 (NH₂ groups) 3 (two from benzimidazole, one from amide)
LogP (Predicted) ~2.5 (higher lipophilicity) ~1.8 (moderate lipophilicity)
Potential Applications Enzyme inhibitors, antivirals Antimicrobial agents, DNA intercalators

Fused Thiophene Derivatives: Benzo[b]thiophene and Benzo[b]naphtho[2,3-d]thiophene

Key Differences :

  • Structure : Benzo[b]thiophene (CAS 95-15-8) and its naphtho-fused analog incorporate fused benzene and thiophene rings, creating extended aromatic systems.
  • Electronic Properties : Extended conjugation increases electron delocalization, enhancing UV absorption and fluorescence. These compounds are often used in materials science (e.g., organic semiconductors) rather than pharmacology.
  • Reactivity: Fused systems exhibit reduced electrophilic substitution reactivity compared to monosubstituted thiophenes like this compound, which retains a reactive carboximidamide group for functionalization .

Data Table 2: Comparison with Fused Thiophenes

Property This compound Benzo[b]thiophene Benzo[b]naphtho[2,3-d]thiophene
Aromatic System Monocyclic thiophene Benzene + thiophene fusion Naphthalene + thiophene fusion
Functional Groups Carboximidamide, benzyl None None
Applications Medicinal chemistry Organic electronics Photovoltaic materials
CAS Number Not listed in evidence 95-15-8 95-15-8 (shared)

Pharmaceutical Salts: Benzathine Benzylpenicillin

Research Findings and Implications

  • Synthetic Accessibility : The benzyl group in this compound simplifies synthesis compared to benzimidazole derivatives, which require multi-step cyclization.
  • Pharmacokinetics : Predicted higher logP values suggest superior blood-brain barrier penetration relative to benzimidazole analogs, making it a candidate for central nervous system targets.
  • Thermodynamic Stability : The carboximidamide group may confer resistance to hydrolysis compared to carboxamides, as seen in related compounds .

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